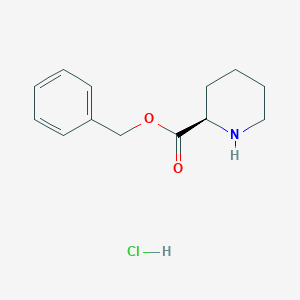

Benzyl(R)-piperidine-2-carboxylatehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl®-piperidine-2-carboxylatehydrochloride is a chemical compound that features a benzyl group attached to a piperidine ring, which is further substituted with a carboxylate group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl®-piperidine-2-carboxylatehydrochloride typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through crystallization or distillation .

Industrial Production Methods

Industrial production of Benzyl®-piperidine-2-carboxylatehydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl®-piperidine-2-carboxylatehydrochloride undergoes several types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl®-piperidine-2-carboxylatehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding due to its structural properties.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl®-piperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Benzylpiperidine: Similar structure but lacks the carboxylate group.

Piperidine-2-carboxylate: Lacks the benzyl group.

Benzylamine: Contains a benzyl group but lacks the piperidine ring.

Uniqueness

Benzyl®-piperidine-2-carboxylatehydrochloride is unique due to the presence of both the benzyl group and the piperidine ring with a carboxylate substitution. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

Benzyl(R)-piperidine-2-carboxylate hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Benzyl(R)-piperidine-2-carboxylate hydrochloride is characterized by its piperidine ring structure, which contains a benzyl group and a carboxylate moiety. This unique structure allows for diverse interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C13H18ClNO2 |

| Molecular Weight | 257.74 g/mol |

| Solubility | Soluble in ethanol and dichloromethane |

| Chirality | Chiral variant (R-enantiomer) |

Biological Activity

Research indicates that Benzyl(R)-piperidine-2-carboxylate hydrochloride exhibits various biological activities, particularly in enzyme inhibition and receptor modulation. These activities are crucial for potential therapeutic applications, especially in treating neurological disorders.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on Acetyl-CoA Carboxylase (ACC), an enzyme critical for fatty acid metabolism. The following table summarizes the IC50 values of related compounds against ACC:

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| Benzyl(R)-piperidine-2-carboxylate hydrochloride | TBD | Potential inhibitor; further studies needed |

| Compound 7a | 189 | Most potent against ACC1 |

| Compound 7b | 940 | Moderate activity against ACC2 |

Receptor Modulation

The compound also functions as a ligand for various receptors, influencing their activity. Its interactions with neurotransmitter receptors suggest potential applications in treating conditions such as depression and anxiety. Research indicates that it can modulate receptor functions, leading to significant biological effects.

The mechanisms by which Benzyl(R)-piperidine-2-carboxylate hydrochloride exerts its biological effects involve:

- Enzyme Interaction : Binding to active sites of enzymes, altering their catalytic activity.

- Receptor Binding : Modulating the conformational states of receptors, which affects downstream signaling pathways.

Case Studies

- Study on ACC Inhibition : A recent study evaluated several piperidine derivatives, including Benzyl(R)-piperidine-2-carboxylate hydrochloride, for their ability to inhibit ACC. The results indicated promising activity with further optimization required to enhance potency and selectivity .

- Neuropharmacological Assessment : In a neuropharmacological evaluation, the compound was tested for its effects on neurotransmitter systems. Initial findings suggest that it may enhance dopaminergic signaling, which could be beneficial in treating certain psychiatric disorders .

Properties

Molecular Formula |

C13H18ClNO2 |

|---|---|

Molecular Weight |

255.74 g/mol |

IUPAC Name |

benzyl (2R)-piperidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2;1H/t12-;/m1./s1 |

InChI Key |

JPLUTHCQQZSANV-UTONKHPSSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

C1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.